4-Ethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of thiazolo[5,4-B]pyridines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The structure of this compound includes an ethoxy group, a thiazolo[5,4-B]pyridine moiety, and a benzamide group, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine derivatives with thiazole heterocycles under specific conditions to form the thiazolo[5,4-B]pyridine scaffold . The ethoxy group can be introduced through an alkylation reaction, while the benzamide group is typically formed via an amide coupling reaction using appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives depending on the nature of the substituents .
Scientific Research Applications
4-Ethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazolo[5,4-B]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with these targets .
Comparison with Similar Compounds
4-Ethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can be compared with other similar compounds, such as:
Thiazolopyrimidines: These compounds share a similar thiazole-pyridine core but differ in their substitution patterns and functional groups.
Thiazolo[4,5-B]pyridines: These compounds have a similar core structure but may have different substituents and exhibit different biological activities.
Thiazolo[3,2-A]pyridines: These compounds have a different annulation pattern but share some structural similarities with thiazolo[5,4-B]pyridines.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethoxy and benzamide groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H17N3O2S |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-ethoxy-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H17N3O2S/c1-2-26-17-10-8-14(9-11-17)19(25)23-16-6-3-5-15(13-16)20-24-18-7-4-12-22-21(18)27-20/h3-13H,2H2,1H3,(H,23,25) |
InChI Key |
QCXJBRRXSMUMOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.